Lipophilicity (LogP) Comparison Against Simple Fluorobenzyl Alcohols
The target compound exhibits a significantly higher lipophilicity (LogP = 1.58) compared to non-amino substituted fluorobenzyl alcohols like 3-fluorophenylmethanol (LogP = 1.32) [1][2]. The introduction of the dimethylamino group increases the compound's ability to partition into organic phases, which is critical for its role in multi-step organic syntheses and influences the ADME properties of the final drug molecules it helps create [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.58 |
| Comparator Or Baseline | 3-fluorophenylmethanol (CAS 456-47-3): LogP = 1.32 |
| Quantified Difference | Δ LogP = +0.26 (approximate 20% increase) |
| Conditions | Calculated/experimental octanol-water partition coefficient |
Why This Matters
This quantifiable difference in LogP guides formulation scientists and medicinal chemists in predicting and controlling drug absorption, distribution, and synthetic intermediate behavior, directly impacting the feasibility and yield of downstream processes.
- [1] ChemBase. (n.d.). [4-(dimethylamino)-3-fluorophenyl]methanol. Retrieved from https://www.chembase.cn View Source
- [2] MolBase. (n.d.). (3-fluorophenyl)methanol. Retrieved from https://qiye.molbase.cn View Source
- [3] Wiley Online Library. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry Europe. View Source
